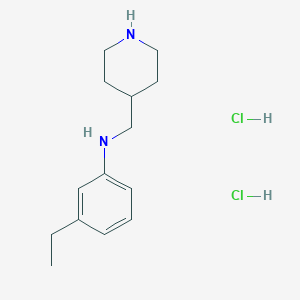

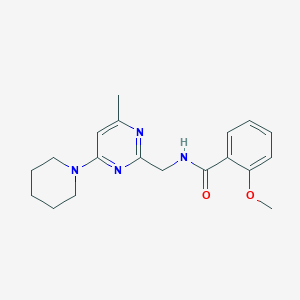

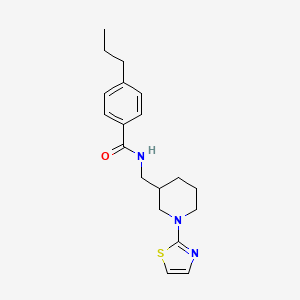

3-Ethyl-N-(piperidin-4-ylmethyl)aniline;dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves multi-component reactions that include anilines as starting materials. For instance, a series of aniline derivatives have been synthesized from quinoline-3-carbaldehyde with substituted anilines, which were characterized by spectral data . Another paper describes a three-component condensation of anilines with dimedone and formaldehyde to form spirosubstituted piperidines . These methods suggest that the synthesis of 3-Ethyl-N-(piperidin-4-ylmethyl)aniline;dihydrochloride could potentially involve a multi-component reaction involving aniline and a piperidine derivative.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as X-ray single crystal diffraction analysis . The crystal and molecular structure of a related compound, (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl)acrylate, has been reported, showing that the molecules form H-bonded dimers in the crystal lattice, stabilized by C-H...π and C-H...O interactions . This information suggests that this compound may also exhibit specific intermolecular interactions that could influence its crystal structure.

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions of the compounds synthesized. However, the synthesis methods described indicate that the compounds, including potentially this compound, could participate in reactions typical for anilines and piperidines, such as condensation reactions .

Physical and Chemical Properties Analysis

While the papers do not directly discuss the physical and chemical properties of this compound, they do provide insights into the properties of structurally similar compounds. For example, the anticancer activity of aniline derivatives against various human cells has been evaluated , and the crystal structure analysis of a related compound provides information on its stability and intermolecular interactions . These studies suggest that the compound of interest may also possess biological activity and a stable crystal structure under certain conditions.

Wissenschaftliche Forschungsanwendungen

Synthesis and Applications in Chemistry

- Functionalized Piperidine Derivatives Synthesis : A study by Shaterian & Azizi (2013) details a one-pot procedure for preparing functionalized piperidine derivatives, potentially relevant to the structure of 3-Ethyl-N-(piperidin-4-ylmethyl)aniline; dihydrochloride.

- Synthesis of Zwitterionic Pyridazine Derivatives : Yamazaki et al. (1971) explored the synthesis of pyridazine derivatives starting with ethyl 2-piperidine-carboxylate, which shares structural similarities with our compound of interest (Yamazaki, Nagata, Nohara, & Urano, 1971).

- Adduct Formation Studies : Research by Jaura et al. (1978) investigated the formation of adducts with compounds like piperidine, offering insights into potential reactivity patterns relevant to 3-Ethyl-N-(piperidin-4-ylmethyl)aniline; dihydrochloride (Jaura, Dhingra, Mahajan, & Lal, 1978).

Pharmaceutical Research

- Antiarrhythmic Agent Synthesis : Oinuma et al. (1990) described the synthesis of compounds related to 3-Ethyl-N-(piperidin-4-ylmethyl)aniline; dihydrochloride, which were used as selective class III antiarrhythmic agents (Oinuma, Miyake, Yamanaka, Shino, & Hamano, 1990).

- Anticancer Activity Studies : Aeluri et al. (2012) focused on polysubstituted piperidines and their conversion into piperidin-4-one-3-carboxylates, with significant anticancer activity, highlighting the pharmaceutical potential of compounds structurally related to 3-Ethyl-N-(piperidin-4-ylmethyl)aniline; dihydrochloride (Aeluri, Alla, Bommena, Murthy, & Jain, 2012).

Material Science and Corrosion Inhibition

- Corrosion Inhibition Research : A study by Daoud et al. (2014) reported on the inhibition efficiency of a compound structurally similar to 3-Ethyl-N-(piperidin-4-ylmethyl)aniline; dihydrochloride on the corrosion of mild steel, indicating potential applications in materials science (Daoud, Douadi, Issaadi, & Chafaa, 2014).

Catalysis Research

- Catalysis with Acid-Base Bifunctional Ionic Liquids : Zhang et al. (2010) conducted a study on the catalysis of reactions involving aniline, which may be relevant given the aniline component in 3-Ethyl-N-(piperidin-4-ylmethyl)aniline; dihydrochloride (Zhang, Yang, Xue, Fu, An, & Gao, 2010).

Safety and Hazards

Eigenschaften

IUPAC Name |

3-ethyl-N-(piperidin-4-ylmethyl)aniline;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2.2ClH/c1-2-12-4-3-5-14(10-12)16-11-13-6-8-15-9-7-13;;/h3-5,10,13,15-16H,2,6-9,11H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMNLFUVSXGXAHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)NCC2CCNCC2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,2S,3S,5S)-Methyl 3-(4-fluorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate sulfate](/img/structure/B3007199.png)

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((3-(furan-3-yl)pyrazin-2-yl)methyl)urea](/img/structure/B3007214.png)

![N-cycloheptyl-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B3007216.png)

![4-{1-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(3-methylphenyl)pyrrolidin-2-one](/img/structure/B3007220.png)

![N-{4-[(6-bromo-4-phenylquinazolin-2-yl)amino]phenyl}acetamide](/img/structure/B3007221.png)

![ethyl 4-(2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B3007222.png)